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1-(4-Bromophenyl)-2,2,2-

trifluoroethanamine hydrochloride

Cat. No.: B1390609 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The precise identification of a chemical compound is fundamental to scientific research and

development. The International Union of Pure and Applied Chemistry (IUPAC) has established

a systematic method for naming organic compounds, ensuring that each name corresponds to

a unique and unambiguous structural formula.[1][2] This guide provides an in-depth, step-by-

step methodology for determining the IUPAC name for a complex organic molecule, using the

molecular formula C8H8BrClF3N as a case study.

It is crucial to recognize that a molecular formula alone does not define a single compound but

rather a collection of possible isomers. For the purpose of this guide, we will elucidate the

naming process for a specific, plausible isomer: (1R)-1-[4-bromo-2-chloro-5-

(trifluoromethyl)phenyl]ethan-1-amine. This example has been chosen to illustrate the handling

of multiple substituent types, a complex aromatic system, and stereochemistry.

Part 1: Systematic Deconstruction and Naming
Protocol
The IUPAC system is a hierarchical set of rules.[2][3] The process begins by identifying the

core components of the molecule and then systematically assembling the name.

Step 1: Identification of the Principal Functional Group
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The first step is to identify all functional groups present and determine which has the highest

priority.[4][5][6] In our chosen isomer, the functional groups are an amine (-NH2), halogens (-Br,

-Cl), and a trifluoromethyl group (-CF3). According to IUPAC priority rules, the amine group is

the principal functional group, which will determine the suffix of the parent name.[7][8]

Halogens and alkyl groups (like trifluoromethyl) are always treated as substituents and named

with prefixes.[9][10]

Functional Group Priority Table (Abbreviated)

Priority Functional Group

Highest Carboxylic Acids

Esters

Amides

Nitriles

Aldehydes

Ketones

Alcohols

Amines

Lowest Alkenes/Alkynes

Step 2: Identification and Naming of the Parent Hydride
The parent hydride is the longest continuous carbon chain that contains the principal functional

group.[4] In our example, the amine group is attached to a two-carbon chain, which is itself a

substituent on the benzene ring. Therefore, the parent hydride is ethane.

When an amine is the principal functional group, the final "-e" of the alkane name is replaced

by the suffix "-amine".[8][11]

Ethane becomes ethanamine.

Step 3: Numbering the Parent Chain
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The parent chain is numbered to give the carbon atom bonded to the principal functional group

the lowest possible locant (number).[7]

In our ethanamine chain, the carbon atom attached to the -NH2 group is designated as C1.

This means the complex phenyl group is also attached to C1.

Step 4: Identification and Naming of Substituents
With the parent name established as 1-ethanamine, we now identify and name all the groups

attached to it. There is one complex substituent attached to C1: a substituted phenyl group.

The substituents on the phenyl ring are:

Bromo (-Br)

Chloro (-Cl)

Trifluoromethyl (-CF3)

When a benzene ring is a substituent, it is called a phenyl group.[12][13]

Step 5: Numbering the Phenyl Substituent
The phenyl ring itself must be numbered. The carbon atom of the ring that is attached to the

parent chain (the ethanamine) is designated as C1'. The ring is then numbered to give the

other substituents the lowest possible set of locants.

Following the lowest locant rule, we number the ring to assign positions to the bromo, chloro,

and trifluoromethyl groups. There are two possible numbering directions. We compare them

term by term to see which gives the lower number at the first point of difference.[9]

Path A: 2-chloro, 4-bromo, 5-trifluoromethyl

Path B: 2-bromo, 4-chloro, 5-trifluoromethyl

Comparing the locant sets (2,4,5) vs (2,4,5), there is no difference. In such cases, alphabetical

priority is used to decide the numbering.[9] "Bromo" comes before "chloro," so Path B is

chosen.
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The substituents on the phenyl ring are therefore:

4-bromo

2-chloro

5-trifluoromethyl

Step 6: Assembling the Full Substituent Name
The names of the simple substituents on the phenyl ring are listed in alphabetical order (bromo,

chloro, trifluoromethyl).[14] The complete name for the complex substituent attached to the

ethanamine parent chain is:

(4-bromo-2-chloro-5-(trifluoromethyl)phenyl)

Parentheses are used because it is a complex substituent.

Step 7: Final Assembly (Pre-Stereochemistry)
The full name is constructed by attaching the substituent name (with its locant) to the parent

name.

1-[4-bromo-2-chloro-5-(trifluoromethyl)phenyl]ethan-1-amine

Note that the locant "-1-" is repeated for ethan-1-amine to be explicit about the position of the

amine group, as per modern IUPAC guidelines.

Part 2: Determination of Absolute Stereochemistry
The final and critical step is to assign the absolute configuration of the chiral center. A chiral

center is a carbon atom attached to four different groups. In our example, C1 of the ethanamine

chain is a chiral center.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration as

either (R) or (S).[15][16][17]

Workflow for Assigning Stereochemistry
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Identify the Chiral Center: C1 of the ethanamine chain.

Identify the Four Attached Groups:

-NH2 (amine)

-H (hydrogen)

-CH3 (methyl)

-C6H2BrCl(CF3) (the substituted phenyl group)

Assign Priorities (1-4) based on Atomic Number: The priority is assigned to the atoms directly

attached to the chiral center. A higher atomic number gets a higher priority.[18][19]

Priority 1: -NH2 (Nitrogen, Z=7)

Priority 2: -C6H2BrCl(CF3) (Carbon, Z=6, but attached to other carbons of the ring)

Priority 3: -CH3 (Carbon, Z=6, but attached only to hydrogens)

Priority 4: -H (Hydrogen, Z=1)

Causality: The substituted phenyl group (Priority 2) outranks the methyl group (Priority 3)

because when there is a tie in the atomic number of the directly attached atoms (both are

carbon), we proceed to the next atoms along the chain until a point of difference is found.[16]

The carbon of the phenyl group is bonded to other carbons, while the carbon of the methyl

group is bonded only to hydrogens.

Orient the Molecule: The molecule is oriented in space so that the lowest priority group

(Priority 4, the -H atom) is pointing away from the viewer.[19]

Trace the Path: Trace the path from Priority 1 to 2 to 3.

If the path is clockwise, the configuration is (R) (from the Latin rectus for right).

If the path is counter-clockwise, the configuration is (S) (from the Latin sinister for left).
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For our chosen isomer, we have designated it as the (R) enantiomer.

Click to download full resolution via product page

Part 3: Final IUPAC Name
By combining the stereochemical descriptor with the previously assembled name, we arrive at

the complete, unambiguous IUPAC name for the selected isomer.

Final Name: (1R)-1-[4-bromo-2-chloro-5-
(trifluoromethyl)phenyl]ethan-1-amine
This systematic name provides a self-validating description of the molecule's constitution and

spatial arrangement. Any trained chemist can reconstruct the exact structure from this name,

demonstrating the power and necessity of the IUPAC system in global scientific

communication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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